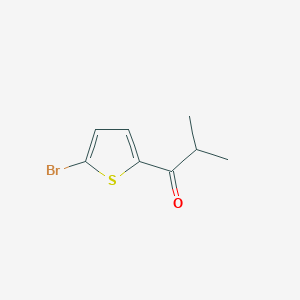

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one

概要

説明

Synthesis Analysis

The compound 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one is not directly synthesized in the provided papers, but related compounds and methodologies offer insight into potential synthetic routes. For instance, the synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes involves the use of brominated ligands, which suggests that bromination is a key step in the synthesis of brominated aromatic compounds . Additionally, the one-pot oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes to produce 3,4-diaryl-2,5-dibromothiophenes indicates that bromine can act as both an oxidizing and brominating agent, which could be relevant for the synthesis of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a new chalcone derivative containing a thiophene moiety was determined using single-crystal X-ray diffraction, which revealed non-conventional hydrogen bond-type intermolecular interactions . Similarly, a Schiff base containing the 5-bromothiophen-2-yl moiety was structurally characterized, and its intramolecular hydrogen bonding was confirmed through Hirshfeld surface analysis . These studies suggest that the molecular structure of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one could also exhibit interesting hydrogen bonding interactions.

Chemical Reactions Analysis

The chemical reactivity of brominated thiophene compounds can be inferred from the synthesis of complexes and Schiff bases. The brominated ligands react with Zn(II) ions to form complexes, indicating that the bromine atom could potentially be involved in further chemical reactions . The Schiff base synthesis involving a 5-bromothiophene moiety suggests that this group can participate in condensation reactions to form new C=N bonds . These reactions could be relevant when considering the chemical reactivity of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene compounds can be diverse. The solvent effect on the complexation of brominated ligands with Zn(II) ions indicates that the choice of solvent can significantly affect the properties and reactivity of these compounds . The crystal packing and efficiency of the chalcone derivative containing a thiophene moiety suggest that intermolecular interactions play a crucial role in the solid-state properties of these compounds . The cytotoxic activity of the Schiff base against the A549 cell line indicates that brominated thiophene compounds can exhibit biological activity, which could be an important physical property of 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one .

科学的研究の応用

Application 1: Organic Photovoltaics

- Summary of the Application: The compound is used in the synthesis of donor molecules of the D-π-A-π-D type structure for applications in organic photovoltaics .

- Methods of Application: The compound is synthesized by bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine followed by Suzuki cross-coupling with carbazoleboronic acid .

- Results or Outcomes: The synthesized compound exhibits fluorescence in the near-infrared region of the spectrum, making it a promising compound for use as an active emitting layer in NIR OLED as well as for other possible applications as an IR luminophore .

Application 2: Chemosensor for Pb2+ and F− Ions

- Summary of the Application: The compound is used in the development of a ratiometric chemosensor for the selective sensing of Pb2+ and F− ions .

- Methods of Application: The chemosensor is developed by utilizing thiophene/naphthalene as a platform for the particular recognition of cation and anion .

- Results or Outcomes: The interaction of the chemosensor with Pb2+ and F− ions was visually observed by the formation of pink and dark yellow solutions, respectively. The detection limits were found to be very low for Pb2+ as 1.06 ppm and for F− ions as 3.72 nM .

Application 3: Synthesis of Ethanamine Derivatives

- Summary of the Application: The compound “1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride” is used in the synthesis of various ethanamine derivatives .

- Methods of Application: The compound is synthesized by bromination of thiophene followed by amination .

- Results or Outcomes: The synthesized ethanamine derivatives can be used in various chemical reactions as intermediates .

Application 4: Development of Chiral Catalysts

- Summary of the Application: “1-(5-Bromothiophen-2-yl)ethanamine” is used in the development of chiral catalysts .

- Methods of Application: The compound is used as a ligand in the synthesis of chiral catalysts .

- Results or Outcomes: The developed chiral catalysts can be used in various asymmetric synthesis reactions .

Application 5: Synthesis of Ethanamine Derivatives

- Summary of the Application: The compound “1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride” is used in the synthesis of various ethanamine derivatives .

- Methods of Application: The compound is synthesized by bromination of thiophene followed by amination .

- Results or Outcomes: The synthesized ethanamine derivatives can be used in various chemical reactions as intermediates .

Application 6: Development of Chiral Catalysts

- Summary of the Application: “1-(5-Bromothiophen-2-yl)ethanamine” is used in the development of chiral catalysts .

- Methods of Application: The compound is used as a ligand in the synthesis of chiral catalysts .

- Results or Outcomes: The developed chiral catalysts can be used in various asymmetric synthesis reactions .

Safety And Hazards

将来の方向性

The future directions for related compounds like BTNP include potential applications in the fields of optical communication and flat panel display due to its nonlinear optical (NLO) properties . Another compound, “(E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one” showed promising activity against Colletotrichum fragariae, revealing a distinctive structural activity relationship .

特性

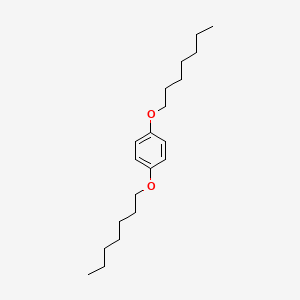

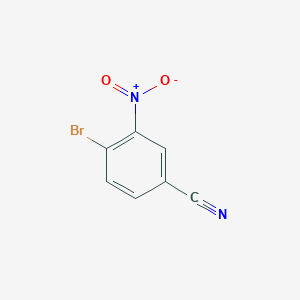

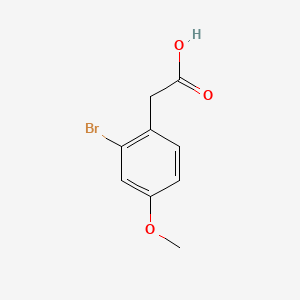

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-5(2)8(10)6-3-4-7(9)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBZUUSWOBQSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407577 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one | |

CAS RN |

32412-45-6 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)